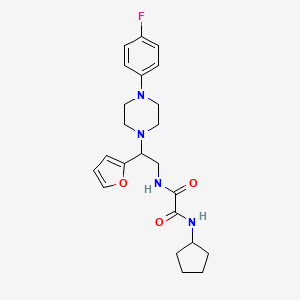
N1-cyclopentyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O3 and its molecular weight is 428.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-cyclopentyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered significant interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a cyclopentyl group, a piperazine ring, and a furan moiety, which contribute to its pharmacological properties.
The chemical formula of this compound is C23H29FN4O3, with a molecular weight of 428.5 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including specific receptors and enzymes. These interactions may lead to modulation of signaling pathways, influencing physiological responses relevant to therapeutic applications.
Biological Activity Profiles
Research has indicated that this compound exhibits notable activities in several areas:
1. Antidepressant Effects
Studies suggest that compounds containing piperazine and fluorophenyl groups may exhibit antidepressant-like effects through serotonin receptor modulation. In animal models, administration of this compound has shown significant reductions in depressive-like behaviors, indicating potential utility in treating mood disorders.
2. Antipsychotic Properties
The structural components of this compound align with known antipsychotic agents. Research indicates that it may affect dopaminergic pathways, which are crucial in the management of schizophrenia and other psychotic disorders.
3. Anti-inflammatory Activity
Preliminary studies have suggested that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the therapeutic potential of this compound.
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, the administration of the compound resulted in a statistically significant decrease in immobility time during forced swim tests compared to control groups, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Antipsychotic Efficacy
Another study evaluated the effects of related oxalamide compounds on dopamine receptor binding affinity. Results indicated that these compounds could effectively reduce hyperactivity in animal models induced by amphetamines, mirroring the effects seen with established antipsychotic medications.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3/c24-17-7-9-19(10-8-17)27-11-13-28(14-12-27)20(21-6-3-15-31-21)16-25-22(29)23(30)26-18-4-1-2-5-18/h3,6-10,15,18,20H,1-2,4-5,11-14,16H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAREFLHTCUEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














